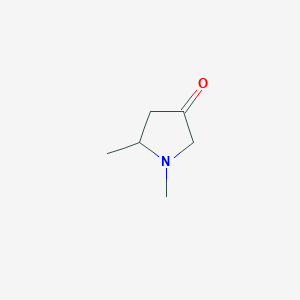

1,5-ジメチルピロリジン-3-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Dimethylpyrrolidin-3-one is a chemical compound that is related to various pyrrolidine derivatives with different substitutions, which are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 1,5-Dimethylpyrrolidin-3-one, they do provide insights into the synthesis, structure, and properties of related compounds, which can be informative for understanding this molecule.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and cross-coupling reactions. For instance, the synthesis of 3,5-bis(2,5-dimethylphenyl)pyridine was achieved via a Pd(0) catalyzed cross-coupling reaction . Similarly, the synthesis of 5,5-dimethyl-1H-pyrrol-2(5H)-one was prepared from dimethyltetramic acid in a two-step process with an overall yield of 71% . These methods highlight the importance of catalysis and the careful selection of precursors in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD, and the data were found to be in good agreement with density functional theory (DFT) calculations . The crystal structures of ligands and their complexes were also determined, providing insights into noncovalent interactions and molecular geometry .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including oxidation and photocycloaddition. The study of 1-benzyl-2,3,4,5-tetramethylpyrrole and 1-benzyl-2,5-dimethylpyrrole showed differences in their oxidation potentials . Additionally, the photochemical reactivity of N-substituted derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one was investigated, revealing the influence of substituents on the N-atom on their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of ligands showed that they possess both π-basic and π-acid character, which affects their stacking interactions . The NBO study indicated that methyl groups influence van der Waals interactions among adjacent bonds . The spectroscopic properties, including IR and NMR spectra, provide detailed information about the molecular structure and the nature of various intra- and intermolecular interactions .

科学的研究の応用

生物活性分子: 研究者は、ピロリジン環とその誘導体を含む生物活性分子を特定しました。これらには、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、およびプロリノールが含まれます。 これらの化合物は、標的選択性と潜在的な治療効果を示します .

農業と作物保護

DMPは、農業研究と作物保護に貢献します。

要約すると、1,5-ジメチルピロリジン-3-オンの用途は、材料科学、薬学、農業にわたります。 その汎用性と独自の構造的特徴は、これらの分野における革新的な研究を刺激し続けています . 詳細が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

作用機序

Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .

The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .

The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .

生化学分析

Biochemical Properties

It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents

Molecular Mechanism

It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of 1,5-Dimethylpyrrolidin-3-one are not documented.

特性

IUPAC Name |

1,5-dimethylpyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSIHQTQHENSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)

![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)